molecular formula C16H13ClN2OS B2660986 (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile CAS No. 478077-94-0

(2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile

Cat. No.: B2660986
CAS No.: 478077-94-0
M. Wt: 316.8
InChI Key: JCZOVWZPYLVFOC-BENRWUELSA-N
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Description

(2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile is a synthetic organic compound that features a thiophene ring substituted with a chlorobenzoyl group and a dimethylamino prop-2-enenitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Formation of the Prop-2-enenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.

    Dimethylamino Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

Biology

Medicine

In medicinal chemistry, the compound may be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound could be used in the development of new materials for electronics, such as organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[5-(4-methylbenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
  • (2Z)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
  • (2Z)-2-[5-(4-bromobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile

Uniqueness

The presence of the 4-chlorobenzoyl group in (2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOVWZPYLVFOC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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